2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Description

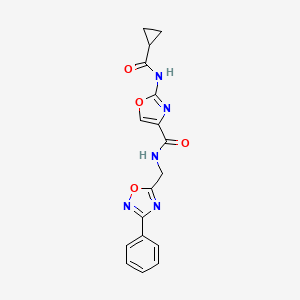

2-(Cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a heterocyclic compound featuring a hybrid structure of oxazole, oxadiazole, and cyclopropane moieties. The oxazole ring (a five-membered aromatic ring with one oxygen and one nitrogen atom) is substituted at the 4-position with a carboxamide group linked to a cyclopropane ring.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c23-15(11-6-7-11)21-17-19-12(9-25-17)16(24)18-8-13-20-14(22-26-13)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,18,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVLWYQYFVECAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

Introduction of the oxadiazole ring: This step may involve the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

Attachment of the cyclopropane ring: This can be done through a cyclopropanation reaction using a suitable cyclopropane precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent for the treatment of various diseases.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide would depend on its specific biological target. Generally, the compound may interact with specific proteins or enzymes, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound shares structural motifs with several analogs documented in the evidence:

- Oxadiazole-isopropylamides (11g, 11h, 11i): These compounds (e.g., 2-(4-chlorophenoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide) replace the cyclopropanecarboxamido group with chlorophenoxy or p-tolyloxy acetamide chains. The oxadiazole-phenyl moiety is retained, but the substituents on the acetamide differ, influencing hydrophobicity and steric bulk .

- CAS 1797259-34-7 : This analog replaces the cyclopropanecarboxamido group with a 3,5-dimethylisoxazole acetamido unit, altering electronic properties and hydrogen-bonding capacity .

- 3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (2ZW) : Features a chlorophenyl-substituted oxazole and an isopropylphenyl carboxamide, highlighting variability in aryl substituents and their impact on binding affinity .

Physicochemical Properties

- Melting Points: Analogs like 11g and 11h exhibit higher melting points (133–135°C and 108–109°C, respectively) due to crystalline packing enhanced by chlorophenoxy groups.

- Isomer Ratios : Compounds 11g and 11h show 4:1 and 3:1 isomer ratios in ¹H NMR, suggesting conformational flexibility in the acetamide chain. The target compound’s cyclopropane rigidity may minimize isomerism .

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. Its IUPAC name indicates the presence of a cyclopropanecarboxamide moiety and an oxazole ring, along with an oxadiazole derivative.

Molecular Formula

- Molecular Formula : C20H22N8O3

- Molecular Weight : 422.45 g/mol

- CAS Number : 2417137-50-7

Research indicates that compounds similar to this compound may act through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The structure suggests potential interactions with specific biological targets, particularly in cancer therapy and neuroprotection.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, compounds in the same class have shown IC50 values in the nanomolar range against various cancer cell lines .

- Neuroprotective Effects : The compound's ability to modulate cellular signaling pathways may provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.

- Inhibition of Ceramidases : The compound has been linked to the inhibition of alkaline ceramidases (ACERs), which play critical roles in sphingolipid metabolism. This inhibition can affect cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the oxazole and oxadiazole rings in enhancing biological activity. Variations in substituents on these rings can lead to significant changes in potency and selectivity against target enzymes.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 8a | 0.025 | hAC |

| 12a | 0.064 | hAC |

| 32b | 0.0025 | hAC |

Study 1: In Vitro Evaluation

A study evaluated the efficacy of related compounds against human neuroblastoma SH-SY5Y cells, demonstrating significant target engagement and favorable pharmacokinetic profiles . The results indicated that modifications to the cyclopropanecarboxamide structure could enhance bioavailability and therapeutic potential.

Study 2: Enzyme Inhibition

In another investigation, a series of substituted oxazolones were synthesized and tested for their inhibitory effects on ceramidases. The findings revealed that certain structural modifications led to increased potency, suggesting that the cyclopropanecarboxamide moiety plays a crucial role in enzyme interaction .

Q & A

Q. How can researchers optimize the synthesis of 2-(cyclopropanecarboxamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide to improve yield and purity?

Methodological Answer:

- Step 1: Use a multi-step approach starting with cyclopropanecarboxylic acid activation via carbodiimide coupling (e.g., EDC/HOBt) to form the cyclopropanecarboxamido moiety.

- Step 2: Introduce the 3-phenyl-1,2,4-oxadiazole group through a condensation reaction between an amidoxime and a carboxylic acid derivative under microwave-assisted conditions (100–120°C, 30 min) to enhance reaction efficiency .

- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize using HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity.

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions, particularly the oxadiazole and cyclopropane moieties.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out byproducts.

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) and amide (N-H) stretches to validate carboxamide linkages .

- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks for stability insights .

Q. How should researchers design initial biological activity screenings for this compound?

Methodological Answer:

- In vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations ranging from 1–100 µM, with cisplatin as a positive control.

- Enzyme Inhibition Studies: Target kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to evaluate IC values.

- Data Normalization: Use a randomized block design with four replicates per concentration to minimize experimental bias .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy at 25°C and 37°C.

- Co-solvency Approach: Combine DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility.

- Thermodynamic Analysis: Calculate Hansen solubility parameters to model solvent interactions and identify outliers in existing datasets .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., PARP-1, tubulin).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify ΔG and compare with experimental IC values .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Oxidative Stress Testing: Expose to HO (1–5 mM) to simulate in vivo oxidative environments.

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core Modifications: Replace the cyclopropane ring with bicyclo[1.1.1]pentane to evaluate steric effects.

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring of the oxadiazole to modulate electronic properties.

- Biological Validation: Compare IC values of derivatives against parent compound in enzyme inhibition assays .

Contradiction Analysis & Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate Force Fields: Ensure parameterization accuracy for cyclopropane and oxadiazole moieties in docking simulations.

- Experimental Validation: Repeat assays with stricter controls (e.g., ATP concentration in kinase assays).

- Data Integration: Use machine learning (e.g., random forest models) to identify outliers and refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.